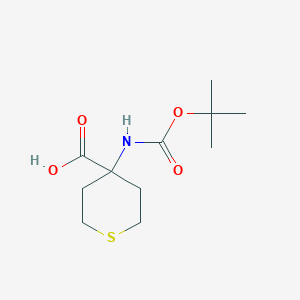

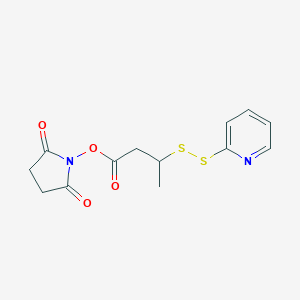

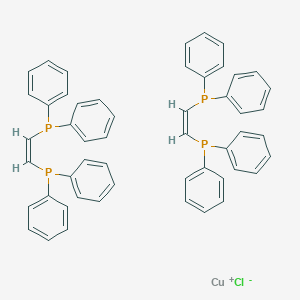

3-(pyridin-2-yldisulfanyl)butanoate de 2,5-dioxopyrrolidin-1-yle

Vue d'ensemble

Description

FR181157 est un composé organique synthétique qui agit comme un agoniste du récepteur de la prostacycline. Il a été initialement développé par Fujisawa Pharmaceutical Co, Ltd.

Applications De Recherche Scientifique

FR181157 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the prostacyclin receptor and its signaling pathways. Researchers use FR181157 to investigate the structure-activity relationships of prostacyclin receptor agonists.

Biology: FR181157 is used in biological studies to understand the role of prostacyclin in various physiological processes, such as vasodilation and platelet aggregation.

Medicine: The compound is studied for its potential therapeutic applications in cardiovascular diseases, where prostacyclin’s vasodilatory and anti-aggregative properties are beneficial.

Industry: FR181157 is used in the development of new drugs targeting the prostacyclin receptor. .

Mécanisme D'action

Target of Action

It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) . In this context, the compound would interact with both the antibody and the drug component of the ADC.

Mode of Action

As a linker in ADCs, 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate facilitates the attachment of a cytotoxic drug to an antibody . The linker is cleavable, meaning it can be broken down to release the drug once the ADC has reached its target .

Biochemical Pathways

The specific biochemical pathways affected by 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate would depend on the particular drug that it is helping to deliver. As a component of an ADC, its role is to guide the drug to the target cells and then release it .

Pharmacokinetics

As a linker in an adc, it would be expected to remain stable until the adc reaches the target cells, at which point the linker would be cleaved to release the drug .

Result of Action

The result of the action of 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate is the delivery of a cytotoxic drug to target cells via an ADC . The specific molecular and cellular effects would depend on the drug being delivered.

Méthodes De Préparation

La synthèse du FR181157 implique une voie de synthèse stéréosélective. L'une des étapes clés de la synthèse est la formation de la structure mimétique de la prostacycline. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la stéréochimie et les groupes fonctionnels souhaités. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit final .

Les méthodes de production industrielle du FR181157 ne sont pas largement documentées, mais elles impliquent probablement la mise à l'échelle des procédures de synthèse en laboratoire pour produire de plus grandes quantités du composé. Cela peut inclure l'optimisation des conditions réactionnelles, l'utilisation de plus grands réacteurs et la mise en œuvre de techniques de purification adaptées à la production à l'échelle industrielle .

Analyse Des Réactions Chimiques

Le FR181157 subit diverses réactions chimiques, notamment :

Oxydation : Le FR181157 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les agents oxydants courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction du FR181157 peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel dans le FR181157 par un autre. Ces réactions peuvent être facilitées par l'utilisation de réactifs et de catalyseurs appropriés.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des alcanes .

Applications de la recherche scientifique

Le FR181157 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier le récepteur de la prostacycline et ses voies de signalisation. Les chercheurs utilisent le FR181157 pour étudier les relations structure-activité des agonistes du récepteur de la prostacycline.

Biologie : Le FR181157 est utilisé dans des études biologiques pour comprendre le rôle de la prostacycline dans divers processus physiologiques, tels que la vasodilatation et l'agrégation plaquettaire.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, où les propriétés vasodilatatrices et anti-agrégantes de la prostacycline sont bénéfiques.

Industrie : Le FR181157 est utilisé dans le développement de nouveaux médicaments ciblant le récepteur de la prostacycline. .

Mécanisme d'action

Le FR181157 exerce ses effets en se liant et en activant le récepteur de la prostacycline (récepteur IP des prostanoides). Lors de la liaison, il induit un changement conformationnel dans le récepteur, conduisant à l'activation des voies de signalisation en aval. Ces voies comprennent l'activation de l'adénylate cyclase, ce qui augmente les niveaux d'adénosine monophosphate cyclique (AMPc) dans la cellule. Les niveaux élevés d'AMPc entraînent la relaxation des cellules musculaires lisses, conduisant à la vasodilatation et à l'inhibition de l'agrégation plaquettaire .

Comparaison Avec Des Composés Similaires

Le FR181157 est unique parmi les agonistes du récepteur de la prostacycline en raison de sa forte affinité de liaison et de sa sélectivité pour le récepteur de la prostacycline. Des composés similaires comprennent :

Iloprost : Un analogue synthétique de la prostacycline ayant des propriétés vasodilatatrices et anti-agrégantes similaires.

Tréprostinil : Un autre analogue de la prostacycline utilisé dans le traitement de l'hypertension artérielle pulmonaire.

Béraprost : Un analogue de la prostacycline à administration orale ayant des effets pharmacologiques similaires.

Comparé à ces composés, le FR181157 a montré des propriétés pharmacocinétiques particulièrement bonnes, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles .

Propriétés

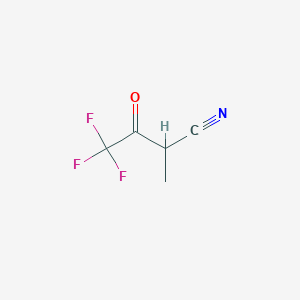

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYZXLBKBUOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910300 | |

| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107348-47-0 | |

| Record name | N-Succinimidyl-3-(2-pyridyldithio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)